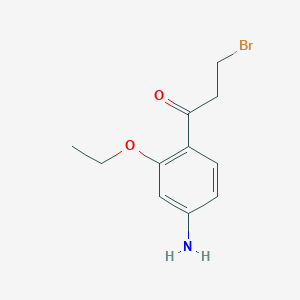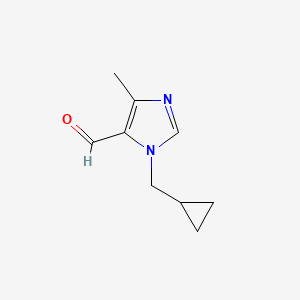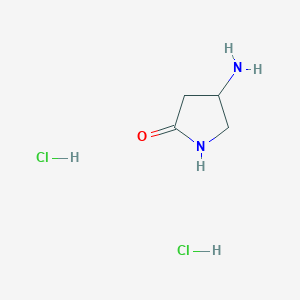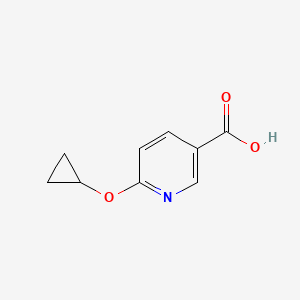
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include hexahydropyridazine derivatives and benzyloxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a specific range to ensure optimal yield.
Chemical Reactions Analysis
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Scientific Research Applications
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid: This compound shares a similar structure but differs in the substitution pattern on the hexahydropyridazine ring.
Hexahydropyridazine derivatives: These compounds have a similar core structure but may have different functional groups attached, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H22N2O6 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3S)-1,2-bis(phenylmethoxycarbonyl)diazinane-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-12-7-13-22(20(26)28-14-16-8-3-1-4-9-16)23(18)21(27)29-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,24,25)/t18-/m0/s1 |
InChI Key |
DWCPTVBLDBRARA-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)


![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)






